molecular formula C6H4Cl2NO4P B1294478 4-Nitrophenyl phosphorodichloridate CAS No. 777-52-6

4-Nitrophenyl phosphorodichloridate

Cat. No. B1294478
CAS RN: 777-52-6
M. Wt: 255.98 g/mol
InChI Key: NCPBESHYZRJICR-UHFFFAOYSA-N
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Description

4-Nitrophenyl phosphorodichloridate, also known as 4-NPP or PNP, is a powerful phosphorylating agent used for nucleosides . It is a versatile organophosphate compound extensively utilized in scientific research . It is also used as a reagent in the synthesis of dihydrobenzodioxaphosphocine oxide derivatives which have antioxidant activity .


Synthesis Analysis

4-Nitrophenyl phosphorodichloridate is synthesized in two steps via an in situ process without the isolation of the intermediate . For instance, 2- (benzo [d] thiazol-2-yl) phenol was treated with 4-nitrophenyl phosphorodichloridate to obtain the monochloro intermediate .


Molecular Structure Analysis

The structures of 4-nitrophenyl phosphoric acid and its four different potassium salts were determined by X-ray diffraction methods . Molecular aggregation in the crystal structure revealed a 12-molecule aggregate synthon sustained by O-H⋯O hydrogen bonds and stabilised by N-H⋯O intermolecular contacts .


Chemical Reactions Analysis

4-Nitrophenyl phosphorodichloridate is involved in various chemical reactions. For instance, it is used in the synthesis of dihydrobenzodioxaphosphocine oxide derivatives . It also participates in the hydrolysis reactions of 1-naphthyl acetate and 4-nitrophenyl acetate .


Physical And Chemical Properties Analysis

4-Nitrophenyl phosphorodichloridate has a molecular weight of 255.98 g/mol . It has a melting point of 44-45 °C and a boiling point of 182-183 °C/13 mmHg . It is a solid at room temperature .

Scientific Research Applications

    Phosphorylation of Derivatized Resin

    • Application Summary : 4-Nitrophenyl phosphorodichloridate is used to phosphorylate the derivatized resin . This process involves the addition of a phosphate group to the resin, which can change its properties and make it suitable for various applications.

    Enzyme Inhibition

    • Application Summary : 4-Nitrophenyl phosphorodichloridate acts as an inhibitor, effectively hampering the activity of enzymes, including acetylcholinesterase and thymidylate synthase .

    Synthesis of Dihydrobenzodioxaphosphocine Oxide Derivatives

    • Application Summary : 4-Nitrophenyl Phosphorodichloridate is used as a reagent in the synthesis of dihydrobenzodioxaphosphocine oxide derivatives . These derivatives have been found to exhibit antioxidant activity .
    • Results or Outcomes : The synthesis of these derivatives can lead to compounds with antioxidant activity. This could potentially have applications in various fields, such as medicine or materials science .

    Phosphorylation of Nucleosides

    • Application Summary : 4-Nitrophenyl phosphorodichloridate is a powerful phosphorylating agent used for nucleosides . This process involves the addition of a phosphate group to a nucleoside, which can change its properties and make it suitable for various applications.
    • Results or Outcomes : The phosphorylation of the nucleoside can result in changes to its properties, such as its reactivity or stability. This can make it more suitable for certain applications, such as in the production of certain types of polymers .

    Synthesis of Phosphoric Acid Esters

    • Application Summary : 4-Nitrophenyl phosphorodichloridate is used in the synthesis of phosphoric acid esters . These esters are important in a wide range of chemical reactions and have applications in various fields, such as medicine and materials science.
    • Results or Outcomes : The synthesis of these esters can lead to compounds with a variety of properties, depending on the specific esters produced. This could potentially have applications in various fields, such as medicine or materials science .

    Phosphorylation of Proteins

    • Application Summary : 4-Nitrophenyl phosphorodichloridate is a powerful phosphorylating agent used for proteins . This process involves the addition of a phosphate group to a protein, which can change its properties and make it suitable for various applications.
    • Results or Outcomes : The phosphorylation of the protein can result in changes to its properties, such as its reactivity or stability. This can make it more suitable for certain applications, such as in the production of certain types of polymers .

Safety And Hazards

4-Nitrophenyl phosphorodichloridate is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 4-Nitrophenyl phosphorodichloridate are not mentioned in the retrieved papers, it is noted that this compound is extensively utilized in scientific research . Its use as a reagent in the synthesis of various compounds suggests potential for further exploration in chemical synthesis.

properties

IUPAC Name

1-dichlorophosphoryloxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPBESHYZRJICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061131
Record name Phosphorodichloridic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl phosphorodichloridate

CAS RN

777-52-6
Record name 4-Nitrophenyl phosphorodichloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorodichloridic acid, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodichloridic acid, 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorodichloridic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl dichlorophosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.172
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl phosphorodichloridate
Reactant of Route 2
4-Nitrophenyl phosphorodichloridate

Citations

For This Compound
89
Citations
T Hata, Y Mushika, T Mukaiyama - Journal of the American …, 1969 - ACS Publications
A convenient method for the preparation of alkyldihydrogen phosphates was investigated. 2-Chloromethyl-4-nitrophenyl phosphorodichloridate (2), a phosphorylating agent having a …
Number of citations: 27 pubs.acs.org
Y MUSHIKA, N YONEDA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… a) Yields of 1 were based on 2~chloromethyl-4-nitrophenyl phosphorodichloridate (3). b ) … 2-Chloromethyl-4-nitrophenyl phosphorodichloridate (3) was prepared from the …
Number of citations: 8 www.jstage.jst.go.jp
Y MUSHIKA, N YONEDA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… , pentaethylene glycol and polyethylene glycol 600, were conveniently prepared by two routes shown in Chart 2 and 3 by using 3 2-chlorbmethy1-4-nitrophenyl phosphorodichloridate (3…
Number of citations: 7 www.jstage.jst.go.jp
虫鹿好孝, 米田直人 - Chemical and Pharmaceutical Bulletin, 1971 - jlc.jst.go.jp
… , pentaethylene glycol and polyethylene glycol 600, were conveniently prepared by two routes shown in Chart 2 and 3 by using 3 2-chlorbmethy1-4-nitrophenyl phosphorodichloridate (3…
Number of citations: 2 jlc.jst.go.jp
虫鹿好孝 - Journal of Synthetic Organic Chemistry, Japan, 1972 - jstage.jst.go.jp
抄録 O 2 N-_?? _-CH 2 Cl-OH 187.6+ POCl 3 153.3→ KCl O 2 N-_?? _-CHO 2 Cl-O-PCl 2= O 304.5
Number of citations: 3 www.jstage.jst.go.jp
SM Reddy, DS Rao, K Madhu… - … , Sulfur, and Silicon …, 2018 - Taylor & Francis
… 2-(Benzo[d]thiazol-2-yl) phenol (3) was treated with 4-nitrophenyl phosphorodichloridate(4) to obtain the monochloro intermediate, 2-(benzo[d]thiazol-2-yl)phenyl (4-nitrophenyl) …
Number of citations: 4 www.tandfonline.com
AV Rukavishnikov, TO Zaikova, OH Griffith… - Chemistry and physics …, 1997 - Elsevier
… Alcohol 6 was phosphorylated with 4-nitrophenyl phosphorodichloridate as before to yield phosphate 7. The final deprotection of phosphate 6 gave the desired final product 1 (NPIP). …
Number of citations: 10 www.sciencedirect.com
CA Rupar, KK Carroll - Chemistry and Physics of Lipids, 1976 - Elsevier
… It was then used to prepare 2-chloromethyl-4-nitrophenyl phosphorodichloridate (II) as de· … 75 mg (0.25 mmole) of 2-chloromethyl·4·nitrophenyl phosphorodichloridate (II) in 1 ml of tetra…
Number of citations: 19 www.sciencedirect.com
Y Taguchi, Y Mushika, N Yoneda - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… 2-(Chloromethyl)-4-nitrophenyl phosphorodichloridate (1) was prepared as described in the … To a solution of 3.04 g, (0.01 mol) of 2-(chloromethyl)-4-nitrophenyl phosphorodichloridate (…
Number of citations: 1 www.journal.csj.jp
M Hartmann, HJ Bauer… - … Chemistry and Physics, 1985 - Wiley Online Library
… SUMMARY: N-Phosphorylated 3-amino-I ,2,4-triazoles, prepared from the herbicide amitrole by acylation with phenyl- and 4-nitrophenyl phosphorodichloridate, respectively, as well as …
Number of citations: 14 onlinelibrary.wiley.com

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